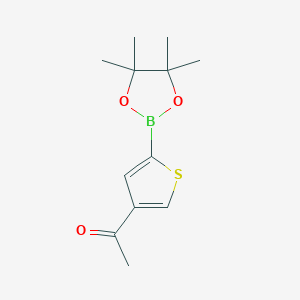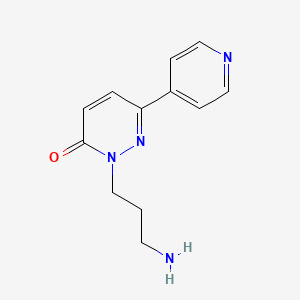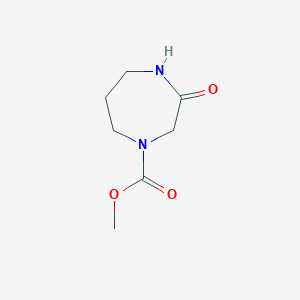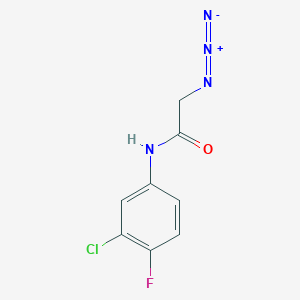
Fluhexafon
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fluhexafon involves several key steps:
Radical Addition: The process begins with the radical addition of thioglycolate to 3,3,3-trifluoropropene, yielding a thioglycolate derivative.
Oxidation: This derivative is then oxidized using a tungstate catalyst to form a sulfone.
Conversion to Amide: The sulfone is converted to a primary amide.
Dehydration: The primary amide is dehydrated to form the desired molecule.
Condensation and Reduction: Finally, the sulfone is condensed and reduced with an oxime to produce this compound.
Industrial Production Methods
Industrial production of this compound follows the same synthetic route but is optimized for scalability and cost-effectiveness. The key challenge is sourcing a cheap and efficient supply of 3,3,3-trifluoropropene and ensuring high yields at each step of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Fluhexafon undergoes several types of chemical reactions, including:
Oxidation: Conversion of thioglycolate derivative to sulfone.
Reduction: Reduction of the sulfone-oxime intermediate to this compound.
Substitution: Potential substitution reactions at the methoxyimino group.
Common Reagents and Conditions
Oxidation: Tungstate catalyst.
Reduction: In situ prepared triacetoxyborohydrides.
Substitution: Various nucleophiles can be used depending on the desired substitution product.
Major Products
The major product of these reactions is this compound itself, with potential side products depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Fluhexafon has several scientific research applications:
Agriculture: Used as an insecticide to control aphids and hoppers.
Animal Health: Effective against ectoparasites in animals.
Public Health: Used to control pests such as cockroaches, house flies, and mosquitoes.
Chemistry: Studied for its unique chemical properties and reactions.
Biology and Medicine:
Mechanism of Action
Fluhexafon exerts its effects by targeting the nervous system of insects. It binds to specific receptors, disrupting normal neural function and leading to paralysis and death of the pest. The exact molecular targets and pathways involved are still under investigation, but it is believed to interfere with neurotransmitter function .
Comparison with Similar Compounds
Fluhexafon is unique compared to other insecticides due to its specific chemical structure and mode of action. Similar compounds include:
Pyflubumide: Another insecticide with a different mode of action.
Astatine: A metalloid with some similar chemical properties but different applications.
Other Sulfonyl Compounds: Various sulfonyl-containing insecticides with different target pests and mechanisms.
This compound stands out due to its high efficacy and broad spectrum of activity against various pests, making it a valuable tool in pest management .
Properties
IUPAC Name |
2-(4-methoxyiminocyclohexyl)-2-(3,3,3-trifluoropropylsulfonyl)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17F3N2O3S/c1-20-17-10-4-2-9(3-5-10)11(8-16)21(18,19)7-6-12(13,14)15/h9,11H,2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGLCOYIAJMJYQI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CON=C1CCC(CC1)C(C#N)S(=O)(=O)CCC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17F3N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401337436 | |
| Record name | Fluhexafon | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401337436 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1097630-26-6 | |
| Record name | Fluhexafon [ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1097630266 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Fluhexafon | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401337436 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | FLUHEXAFON | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N6YP4KAH4Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![3-[3-(Furan-2-yl)-6-oxopyridazin-1-yl]propanoic acid](/img/structure/B1440597.png)


![5-Bromo-1,2-dihydrospiro[indole-3,4'-oxane]-2-one](/img/structure/B1440600.png)
![3-(2-methoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-imine](/img/structure/B1440601.png)





